N-(4-amino-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(4-amino-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Compounds similar to the specified chemical have been investigated for their antiprotozoal activities. For example, derivatives of imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro activity against protozoal infections such as T. b. rhodesiense and P. falciparum, with some showing excellent in vivo activity in mouse models. These findings suggest potential for the development of new treatments for protozoal diseases (Ismail et al., 2004).
Synthetic Building Blocks
The arylmethylidene derivatives of furan-2(3H)-ones, which share a structural relation to the compound , serve as important intermediates in the synthesis of biologically active compounds containing pyrimidine and pyridazine fragments. These synthetic pathways highlight the versatility of furan derivatives as precursors in heterocyclic chemistry, leading to new molecules with potential biological activities (Aniskova et al., 2017).
Antimicrobial Agents
Furan derivatives have been explored for their antimicrobial properties. For instance, thieno[2,3-d]pyrimidinones and related structures exhibit significant antibacterial and antimycobacterial activity in vitro. This suggests that compounds with furan moieties could be promising candidates for developing new antimicrobial agents (Chambhare et al., 2003).
DNA Binding Agents
A furan amino acid, inspired by natural products, when incorporated into the scaffold of DNA-binding polyamides, has demonstrated the ability to selectively stabilize duplex DNA. This finding underscores the potential of furan-based compounds for the design of selective DNA-binding agents, which could be useful in biotechnological applications or as therapeutic agents (Muzikar et al., 2011).
Synthetic Methodologies
Research on the synthesis and reactivity of compounds containing furan-2-yl groups has paved the way for the development of novel synthetic methodologies. These studies facilitate the generation of complex molecules with potential pharmacological activities, highlighting the utility of furan derivatives in synthetic organic chemistry (Aleksandrov et al., 2017).
Properties
IUPAC Name |
N-[4-amino-2-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-23(11-6-3-2-4-7-11)13(24)10-28-18-21-15(19)14(17(26)22-18)20-16(25)12-8-5-9-27-12/h2-9H,10H2,1H3,(H,20,25)(H3,19,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFLWFWDKUNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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